molecular formula C23H25Cl2N3O3S B2964928 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216734-53-0

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2964928
CAS No.: 1216734-53-0
M. Wt: 494.43
InChI Key: LIUMQMHIFGBXPB-UHFFFAOYSA-N
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Description

4-Acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a benzamide derivative featuring a 4-chlorobenzo[d]thiazol-2-yl group, a 3-morpholinopropyl chain, and a para-acetyl-substituted benzamide core. The hydrochloride salt enhances solubility, a common modification in drug development for improved bioavailability .

Properties

IUPAC Name

4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S.ClH/c1-16(28)17-6-8-18(9-7-17)22(29)27(11-3-10-26-12-14-30-15-13-26)23-25-21-19(24)4-2-5-20(21)31-23;/h2,4-9H,3,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUMQMHIFGBXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides a comprehensive overview of its biological effects, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H16ClN3O2SC_{15}H_{16}ClN_3O_2S, with a molecular weight of approximately 337.8 g/mol. The structure includes a chlorobenzo[d]thiazole moiety and a morpholinopropyl side chain, which are crucial for its biological interactions.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₆ClN₃O₂S
Molecular Weight337.8 g/mol
Chemical StructureSee PubChem CID 334459

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related thiazole derivatives have been shown to inhibit histone deacetylase (HDAC) activity, leading to increased apoptosis in cancer cells .

In vitro assays demonstrated that these compounds can effectively inhibit the growth of various cancer cell lines, including HepG2 cells, with IC50 values comparable to established chemotherapeutics .

The proposed mechanism involves the inhibition of HDACs, which play a critical role in cancer cell proliferation and survival. By disrupting the acetylation status of histones and non-histone proteins, these compounds can induce cell cycle arrest and apoptosis .

Case Studies

  • Study on HDAC Inhibition : A study focused on a related compound revealed an IC50 value of 95.48 nM against HDAC3, showcasing its potential as a selective HDAC inhibitor. The in vivo models indicated tumor growth inhibition rates of nearly 49% compared to controls .
  • Anticancer Efficacy : Another study highlighted the anticancer effects of thiazole derivatives in xenograft models, where significant reductions in tumor volume were observed after treatment with these compounds .

Pharmacological Properties

The pharmacokinetics and bioavailability of this compound are areas of ongoing research. Preliminary data suggest favorable absorption characteristics and metabolic stability, which are essential for therapeutic efficacy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell proliferation
HDAC InhibitionSelective inhibition leading to apoptosis
Cell Cycle ArrestInduction of G2/M phase arrest

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The target compound shares a benzamide backbone with several analogs but differs in substituents, which critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name (CAS or Identifier) Molecular Formula Molecular Weight Key Substituents Evidence Source
Target Compound (hypothetical) C₂₂H₂₃ClN₄O₃S·HCl ~486.9* 4-acetylbenzamide, 4-Cl-benzothiazole, morpholinopropyl -
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride (1215380-16-7) C₂₂H₂₅Cl₂N₃O₃S 482.4 Phenoxyacetamide, 4-Cl-benzothiazole
4-Cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride (1215477-56-7) C₂₄H₂₇ClN₄O₂S 471.0 4-Cyanobenzamide, 4,5-dimethyl-benzothiazole
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (1052530-89-8) C₂₁H₂₃ClN₄O₂S₂ 463.0 Benzothiazole-2-carboxamide, 4-methoxy-benzothiazole
N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride (1329923-96-7) C₁₈H₂₂Cl₂N₄O₂S 457.4 Isoxazole-3-carboxamide, 5-methyl

*Hypothetical molecular weight calculated based on structural similarity to .

Key Observations

The cyano group in introduces strong electron-withdrawing effects, which may stabilize the benzamide core and influence binding to electron-rich biological targets.

Role of Heterocyclic Modifications :

  • Replacing benzamide with isoxazole-3-carboxamide ( ) reduces molecular weight (457.4 vs. ~486.9) and alters hydrogen-bonding capacity, likely affecting target affinity.
  • Benzothiazole-2-carboxamide ( ) introduces a second benzothiazole ring, increasing rigidity and possibly improving metabolic stability.

4-Methoxy ( ) and 4,5-dimethyl ( ) groups increase steric bulk, possibly reducing binding to compact active sites.

Research Findings from Analogs

  • : Compounds with morpholinomethyl/pyridinyl substituents (e.g., 4d, 4i) showed validated structural integrity via NMR and HRMS, though biological activity remains uncharacterized .
  • and : These analogs highlight the importance of balancing lipophilicity (e.g., phenoxyacetamide vs. cyano) for optimizing drug-like properties .

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